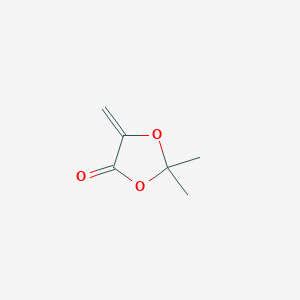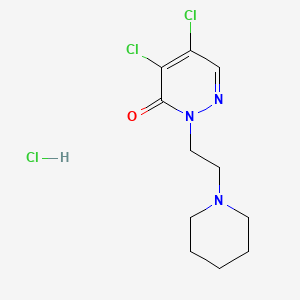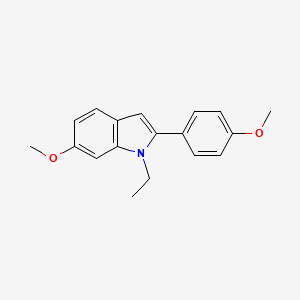![molecular formula C15H12N2O2 B14345235 [2-(Pyridin-2-yl)-1h-indol-3-yl]acetic acid CAS No. 92437-52-0](/img/structure/B14345235.png)
[2-(Pyridin-2-yl)-1h-indol-3-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(Pyridin-2-yl)-1h-indol-3-yl]acetic acid is a heterocyclic compound that combines the structural features of both pyridine and indole
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Pyridin-2-yl)-1h-indol-3-yl]acetic acid typically involves multi-step procedures. One common method includes the esterification of nicotinic acid, followed by oxidation with 3-chloroperoxybenzoic acid to yield pyridine N-oxides. Subsequent nucleophilic substitution with trimethylsilyl cyanide and reduction with sodium and ammonium chloride in ethanol solution completes the synthesis .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
化学反応の分析
Types of Reactions
[2-(Pyridin-2-yl)-1h-indol-3-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like 3-chloroperoxybenzoic acid.
Reduction: Reduction reactions can be carried out using sodium and ammonium chloride.
Substitution: Nucleophilic substitution reactions are common, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: 3-chloroperoxybenzoic acid (mCPBA)
Reduction: Sodium (Na) and ammonium chloride (NH4Cl) in ethanol (EtOH)
Substitution: Trimethylsilyl cyanide (TMSCN)
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .
科学的研究の応用
Chemistry
In chemistry, [2-(Pyridin-2-yl)-1h-indol-3-yl]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
Biologically, this compound and its derivatives have shown potential in various therapeutic areas, including antiviral, anti-inflammatory, and anticancer activities. The indole moiety is particularly known for its biological significance .
Medicine
In medicine, derivatives of this compound are being explored for their potential as therapeutic agents. They have been studied for their ability to interact with multiple biological targets, making them promising candidates for drug development .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved stability or reactivity. Its applications in material science are still being explored .
作用機序
The mechanism of action of [2-(Pyridin-2-yl)-1h-indol-3-yl]acetic acid involves its interaction with various molecular targets. The indole and pyridine rings allow it to bind to different receptors and enzymes, modulating their activity. This compound can influence multiple pathways, including those involved in inflammation, cell proliferation, and apoptosis .
類似化合物との比較
Similar Compounds
2-(Pyridin-2-yl)acetic acid: A simpler analog with similar structural features but lacking the indole moiety.
Imidazo[1,2-a]pyridin-3-yl-acetic acid: Another heterocyclic compound with a different ring structure but similar biological activities.
2-(Pyridin-3-yl)thiazol-4-yl)acetic acid: Contains a thiazole ring instead of an indole ring, offering different reactivity and applications.
Uniqueness
The uniqueness of [2-(Pyridin-2-yl)-1h-indol-3-yl]acetic acid lies in its combined indole and pyridine structure, which provides a versatile platform for chemical modifications and biological interactions. This dual-ring system enhances its potential for diverse applications in various fields .
特性
CAS番号 |
92437-52-0 |
|---|---|
分子式 |
C15H12N2O2 |
分子量 |
252.27 g/mol |
IUPAC名 |
2-(2-pyridin-2-yl-1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C15H12N2O2/c18-14(19)9-11-10-5-1-2-6-12(10)17-15(11)13-7-3-4-8-16-13/h1-8,17H,9H2,(H,18,19) |
InChIキー |
RQKNQRUJPUCNAI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=CC=CC=N3)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


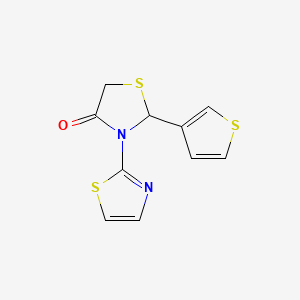
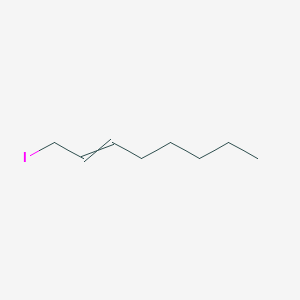
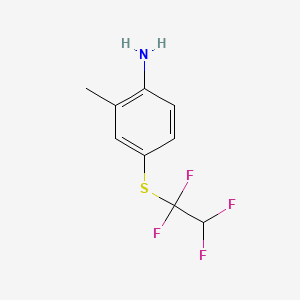
![Benzamide, N-[(methylamino)thioxomethyl]-4-nitro-](/img/structure/B14345165.png)

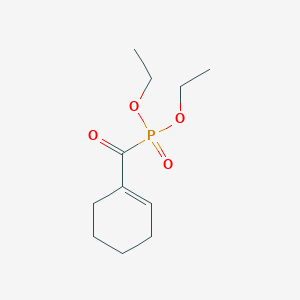
![(8-Methyl-8-azabicyclo[3.2.1]octan-3-ylidene)acetaldehyde](/img/structure/B14345186.png)
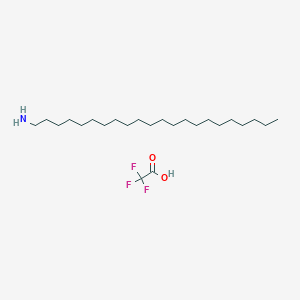
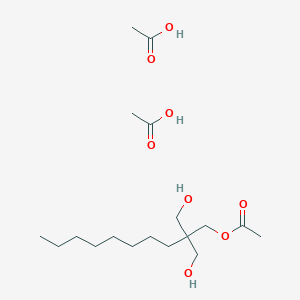
![4-[(2-{(E)-[(2-Aminophenyl)methylidene]amino}ethyl)amino]pent-3-en-2-one](/img/structure/B14345205.png)
